6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities . The presence of a bromine atom at the 6-position and an amine group at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Another method involves the use of ethyl acetate as a solvent, where the cyclization and bromination occur in a one-pot tandem reaction with TBHP . These reactions are generally mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of readily available reagents and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and TBHP are commonly used.
Cyclization: Cyclization reactions often require the use of catalysts such as palladium (Pd) or copper (Cu) salts.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and fused ring systems .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
6-Bromo-3-iodoimidazo[1,2-a]pyridine: This compound has an additional iodine atom at the 3-position, which can further enhance its reactivity and potential for chemical modifications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has methyl groups at the 2- and 7-positions and a carboxamide group at the 3-position, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7BrClN3 |
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Molecular Weight |
248.51 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-3-6(9)11(7)4-5;/h1-4H,9H2;1H |
InChI Key |
VPQSRIMBBVNKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)N.Cl |
Origin of Product |
United States |
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